molecular formula C9H9BrN4 B1520311 1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine CAS No. 1183190-06-8

1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No. B1520311
CAS RN: 1183190-06-8
M. Wt: 253.1 g/mol
InChI Key: ITWGGPFHTNCDMS-UHFFFAOYSA-N
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Description

“1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It also has a bromophenyl group and an amine group attached to it. Compounds with these functional groups are often used in medicinal chemistry and materials science .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the bromophenyl group, and the amine group. The bromine atom on the phenyl ring is a heavy atom that could significantly influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromine atom would likely make the compound relatively heavy and possibly volatile . The amine group could allow the compound to form hydrogen bonds, influencing its solubility and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • The synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, involving the creation of compounds through the interaction of o-phenylenediamine with cyanogen bromide, followed by modifications including N-methylation and cycloaddition reactions, demonstrates the potential for creating compounds with significant antimicrobial and cytotoxic activities (Noolvi et al., 2014). This suggests that derivatives of 1H-1,2,4-triazole might be explored for similar bioactive properties.

Luminescent Materials for Detection Purposes

  • Research on the synthesis of luminescent covalent-organic polymers (COPs) using tris(4-bromophenyl)amine among others for detecting nitroaromatic explosives and small organic molecules indicates the potential utility of bromophenyl derivatives in creating materials for environmental monitoring and security applications (Xiang & Cao, 2012).

Organic Synthesis and Heterocyclic Chemistry

  • A study on the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines underlines the importance of bromophenyl derivatives in the synthesis of heterocyclic compounds with potential pharmaceutical applications (Lygin & Meijere, 2009). This indicates that 1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine could similarly serve as a precursor or intermediary in the synthesis of complex organic molecules.

Corrosion Inhibition

  • The investigation of triazole Schiff bases as corrosion inhibitors on mild steel in acidic media highlights the application of triazole derivatives in the field of materials science, specifically in corrosion protection (Chaitra et al., 2015). This suggests the potential utility of this compound in developing new materials with enhanced durability and resistance to degradation.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use. If it shows promising properties, it could be further studied and potentially developed into a useful material or pharmaceutical .

properties

IUPAC Name

1-[(3-bromophenyl)methyl]-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4/c10-8-3-1-2-7(4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWGGPFHTNCDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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